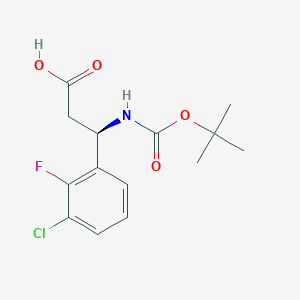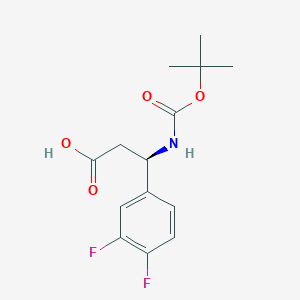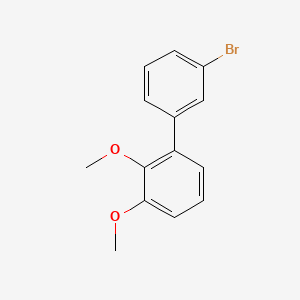
1-(3-Bromophenyl)-2,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2,3-dimethoxybenzene is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2,3-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethoxytoluene followed by a Suzuki-Miyaura coupling reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The Suzuki-Miyaura coupling involves the reaction of the brominated intermediate with a boronic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of phenyl ethers or other substituted aromatic compounds.
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 1-(3-bromophenyl)-2,3-dimethoxycyclohexane.
Scientific Research Applications
1-(3-Bromophenyl)-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-2,3-dimethoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
1-(3-Bromophenyl)-2,3-dimethoxybenzene can be compared with other brominated aromatic compounds and methoxy-substituted benzenes. Similar compounds include:
1-(4-Bromophenyl)-2,3-dimethoxybenzene: Differing only in the position of the bromine atom, which can affect its reactivity and biological activity.
1-(3-Bromophenyl)-4,5-dimethoxybenzene: Similar structure but with methoxy groups in different positions, leading to variations in chemical properties.
Properties
Molecular Formula |
C14H13BrO2 |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-8-4-7-12(14(13)17-2)10-5-3-6-11(15)9-10/h3-9H,1-2H3 |
InChI Key |
FKOSFXWRZHJTLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



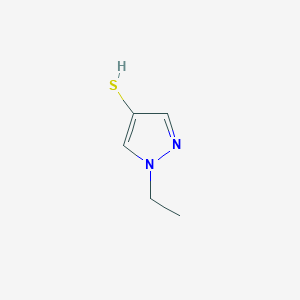

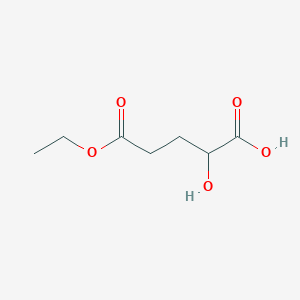
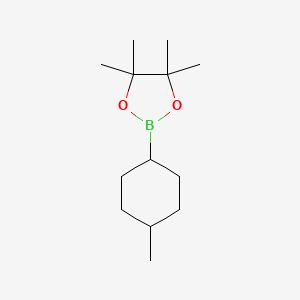

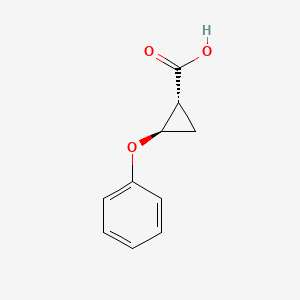
![6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15324748.png)




